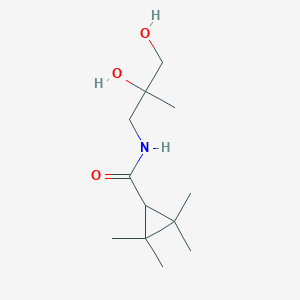
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-1930942 and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide involves the inhibition of the Nav1.7 sodium channel. This channel is responsible for the initiation and propagation of action potentials in neurons. By inhibiting this channel, the compound can reduce the excitability of neurons and decrease the transmission of pain signals. Additionally, the compound has been shown to modulate the dopamine system by increasing the release of dopamine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. By inhibiting the Nav1.7 sodium channel, the compound can reduce the transmission of pain signals and alleviate neuropathic pain. Additionally, the compound can modulate the dopamine system, which can have potential applications in the treatment of addiction.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide in lab experiments include its specificity towards the Nav1.7 sodium channel and its potential applications in various scientific fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in the treatment of neuropathic pain and addiction.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
4. Development of novel derivatives of this compound with improved solubility and reduced toxicity.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its mechanism of action involves the inhibition of the Nav1.7 sodium channel and modulation of the dopamine system. Further studies are needed to explore its potential applications and develop more efficient synthesis methods and novel derivatives.
Synthesis Methods
The synthesis of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide involves the reaction of 3-chloro-4-pyridinecarboxylic acid with 1-ethylsulfonylpiperidine-4-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. After the reaction, the product is purified using column chromatography to obtain the desired compound.
Scientific Research Applications
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have promising anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neuropathic pain, where it can act as a selective blocker of the Nav1.7 sodium channel. Additionally, it has been studied for its potential use in the treatment of addiction, where it can act as a modulator of the dopamine system.
properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-21(19,20)17-7-4-10(5-8-17)16-13(18)11-3-6-15-9-12(11)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYBGBPCXWSHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)

![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)


